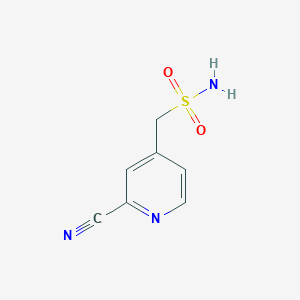
4-Amino-6-(5-iodothiophen-3-YL)-1,3,5-triazine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(5-iodothiophen-3-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring substituted with an amino group, an iodothiophene moiety, and a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(5-iodothiophen-3-YL)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Iodothiophene Moiety: The iodothiophene group is introduced via a substitution reaction, where a suitable iodothiophene derivative reacts with the triazine ring.
Amination and Thiolation: The amino and thiol groups are introduced through nucleophilic substitution reactions, often using reagents such as ammonia or thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
4-Amino-6-(5-iodothiophen-3-YL)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The iodothiophene moiety can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-Amino-6-(5-iodothiophen-3-YL)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as conductive polymers and organic semiconductors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 4-Amino-6-(5-iodothiophen-3-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The iodothiophene moiety can participate in π-π interactions and electron transfer reactions, affecting the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
- 4-Amino-6-(5-bromothiophen-3-YL)-1,3,5-triazine-2-thiol
- 4-Amino-6-(5-chlorothiophen-3-YL)-1,3,5-triazine-2-thiol
- 4-Amino-6-(5-fluorothiophen-3-YL)-1,3,5-triazine-2-thiol
Uniqueness
4-Amino-6-(5-iodothiophen-3-YL)-1,3,5-triazine-2-thiol is unique due to the presence of the iodothiophene moiety, which imparts distinct electronic and steric properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C7H5IN4S2 |
|---|---|
分子量 |
336.2 g/mol |
IUPAC名 |
2-amino-6-(5-iodothiophen-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H5IN4S2/c8-4-1-3(2-14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
InChIキー |
VAQVITZKWDGARA-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1C2=NC(=S)N=C(N2)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13221113.png)

![2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine](/img/structure/B13221138.png)
![2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide](/img/structure/B13221141.png)




![3-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B13221166.png)

![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)
![[(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)

![3-Methoxy-5-[(2-methylpropoxy)methyl]aniline](/img/structure/B13221196.png)
